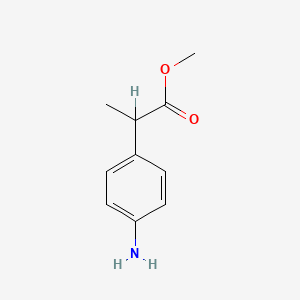

Methyl 2-(4-aminophenyl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-aminophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQLPIGKVBUMBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60960318 | |

| Record name | Methyl 2-(4-aminophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60960318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39718-97-3 | |

| Record name | Methyl 4-amino-α-methylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39718-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(4-aminophenyl)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039718973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-(4-aminophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60960318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(4-aminophenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Topic: Synthesis and Characterization of Methyl 2-(4-aminophenyl)propanoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-(4-aminophenyl)propanoate is a versatile chemical intermediate of significant interest in medicinal chemistry and drug development. Its structure combines a reactive primary amine, a chiral center, and an ester functionality, making it a valuable building block for complex pharmaceutical agents. The aminophenyl moiety is a well-established pharmacophore, crucial for designing molecules that interact with specific biological targets[1]. This guide provides a comprehensive overview of a reliable and scalable synthetic route to this compound, starting from its nitro-aromatic precursor. Furthermore, it outlines a systematic workflow for its structural confirmation and purity assessment using modern analytical techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies described herein are designed to be self-validating, providing researchers with the practical insights needed for successful synthesis and characterization.

Introduction: A Key Building Block in Modern Drug Discovery

This compound (CAS No: 39718-97-3) is an organic compound featuring a benzene ring substituted with both an amino group and a methyl propanoate group at the para position[2][3].

| Property | Value |

| IUPAC Name | This compound[2] |

| Molecular Formula | C₁₀H₁₃NO₂[4] |

| Molecular Weight | 179.22 g/mol [2] |

| CAS Number | 39718-97-3[2][3] |

The strategic placement of the α-methyl group, often referred to as a "magic methyl" in medicinal chemistry, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This subtle structural modification can enhance binding affinity, improve metabolic stability, or alter the conformational preferences of a drug candidate, making it a key strategy in lead optimization[5]. Consequently, efficient access to chiral building blocks like this compound is critical for the rapid exploration of chemical space in the development of novel therapeutics, including protein kinase inhibitors[6].

Synthesis: A Strategic Approach via Nitro-Aromatic Reduction

The most robust and widely adopted strategy for preparing aromatic amines is the reduction of the corresponding nitro-aromatic compound. This approach is favored for its high efficiency, excellent functional group tolerance, and the ready availability of the nitro-precursor, Methyl 2-(4-nitrophenyl)propanoate. Among the various reduction methods, the use of iron powder in the presence of an electrolyte like ammonium chloride offers a cost-effective, scalable, and environmentally benign alternative to catalytic hydrogenation or reductions employing tin or zinc.

Synthetic Workflow Diagram

The overall process from the starting material to the purified final product is illustrated below.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the reduction of Methyl 2-(4-nitrophenyl)propanoate to the target amine.

Materials:

-

Methyl 2-(4-nitrophenyl)propanoate (1.0 eq)

-

Iron powder (<325 mesh) (5.0 eq)

-

Ammonium chloride (NH₄Cl) (5.0 eq)

-

Ethanol (EtOH)

-

Deionized Water

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2-(4-nitrophenyl)propanoate (1.0 eq), ethanol, and water (typically a 4:1 to 2:1 ratio by volume). Stir the mixture to form a suspension.

-

Addition of Reagents: To the stirring suspension, add ammonium chloride (5.0 eq) followed by iron powder (5.0 eq).

-

Expert Insight: Ammonium chloride acts as a mild proton source and an electrolyte, facilitating the electrochemical process on the surface of the iron particles and preventing the formation of passivating iron oxide layers.

-

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the iron salts and excess iron powder. Wash the Celite® pad thoroughly with ethyl acetate.

-

Trustworthiness: This step is critical for removing inorganic byproducts. A thorough wash ensures quantitative recovery of the product.

-

-

Transfer the combined filtrate to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% EtOAc) to afford the pure this compound as a pale yellow oil or solid.

Comprehensive Characterization

Once synthesized, the identity and purity of the compound must be rigorously confirmed. A logical workflow of analytical techniques ensures a comprehensive characterization.

Analytical Workflow Diagram

Caption: Logical workflow for the characterization of the synthesized product.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. Electron Ionization (EI) is a common method for this type of molecule.

| Ion | Formula | Expected m/z | Notes |

| Molecular Ion [M]⁺ | [C₁₀H₁₃NO₂]⁺ | 179.09 | Confirms the molecular formula.[2][4] |

| Fragment [M - OCH₃]⁺ | [C₉H₁₀NO]⁺ | 148.08 | Loss of the methoxy radical from the ester. |

| Fragment [M - COOCH₃]⁺ | [C₈H₁₀N]⁺ | 120.08 | Loss of the carbomethoxy group via benzylic cleavage. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum should confirm the presence of the amine (N-H), ester (C=O), and aromatic ring.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| Primary Amine | N-H Stretch | 3350 - 3450 | Two sharp-to-medium peaks (asymmetric & symmetric). |

| Ester Carbonyl | C=O Stretch | 1730 - 1745 | Strong, sharp absorption.[7] |

| Aromatic Ring | C=C Stretch | 1580 - 1610 | Medium-to-strong peaks. |

| Ester C-O | C-O Stretch | 1150 - 1250 | Strong absorption.[7] |

| Aliphatic/Aromatic C-H | C-H Stretch | 2850 - 3100 | Multiple medium-to-strong peaks.[8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structural confirmation.

¹H NMR (Predicted, 400 MHz, CDCl₃):

| Proton Label | Approx. Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| a | 7.05 - 7.15 | Doublet (d) | 2H | Aromatic (ortho to -CH) |

| b | 6.60 - 6.70 | Doublet (d) | 2H | Aromatic (ortho to -NH₂) |

| c | 3.65 | Singlet (s) | 3H | Ester Methyl (-OCH₃) |

| d | 3.60 | Quartet (q) | 1H | Methine (-CH-) |

| e | 3.50 (broad) | Singlet (s) | 2H | Amine (-NH₂) |

| f | 1.45 | Doublet (d) | 3H | Propanoate Methyl (-CH-CH₃) |

¹³C NMR (Predicted, 100 MHz, CDCl₃): The spectrum is expected to show 8 distinct signals corresponding to the different carbon environments in the molecule.

-

Ester Carbonyl (C=O): ~175 ppm

-

Aromatic Carbons: 4 signals between ~115-146 ppm

-

Ester Methoxy (-OCH₃): ~52 ppm

-

Methine (-CH-): ~45 ppm

-

Propanoate Methyl (-CH-CH₃): ~19 ppm

Safety and Handling

Based on available data, this compound should be handled with care. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation[2][9]. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

This guide has detailed a practical and efficient synthesis of this compound via the reduction of its nitro-precursor. The causality behind key experimental choices, such as the selection of the reducing agent system, has been explained to provide a deeper understanding of the protocol. Furthermore, a comprehensive and logical workflow for the characterization of the final product using MS, IR, and NMR spectroscopy has been presented. The expected analytical data, summarized in clear tables, serves as a reliable reference for researchers. By following this guide, scientists in the field of drug discovery and organic synthesis can confidently prepare and validate this important chemical building block for their research endeavors.

References

-

PubChem. (n.d.). This compound hydrochloride. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). Methyl 2-(4-aminophenyl)propionate. Retrieved January 2, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved January 2, 2026, from [Link]

- Google Patents. (n.d.). CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method.

-

PubChemLite. (n.d.). Methyl 2-(4-aminophenyl)propionate (C10H13NO2). Retrieved January 2, 2026, from [Link]

- Google Patents. (n.d.). CN104744302A - Preparation method of 2-(4-aminophenyl)-2-methyl propionitrile compound.

-

PrepChem.com. (n.d.). Synthesis of methyl aminophenylpropanoate. Retrieved January 2, 2026, from [Link]

-

Drugfuture. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Retrieved January 2, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl propanoate. Retrieved January 2, 2026, from [Link]

-

Learning Science (YouTube). (2021). NMR spectrum of methyl propanoate. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (n.d.). Calculated infrared spectrum of methyl propionate in gas phase at MP2 level of theory. Retrieved January 2, 2026, from [Link]

- Stevens, M. F. G., et al. (2008). Synthesis and Quantitative Structure–Activity Relationship of Imidazotetrazine Prodrugs with Activity Independent of O6-Methylguanine-DNA-methyltransferase, DNA Mismatch Repair and p53. Journal of Medicinal Chemistry.

-

University of Calgary. (n.d.). Sample IR spectra. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved January 2, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl propanoate. Retrieved January 2, 2026, from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 2, 2026, from [Link]

- Ferreira, R. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules.

- Takayama, M., et al. (2022). Identification of complementary McLafferty rearrangement ions. researchmap.

-

Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Retrieved January 2, 2026, from [Link]

-

NIST. (n.d.). Methyl propionate. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). Methyl 3-(4-aminophenyl)propanoate. Retrieved January 2, 2026, from [Link]

Sources

- 1. This compound | 39718-97-3 | Benchchem [benchchem.com]

- 2. Methyl 2-(4-aminophenyl)propionate | C10H13NO2 | CID 3016109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. PubChemLite - Methyl 2-(4-aminophenyl)propionate (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 5. mdpi.com [mdpi.com]

- 6. CN104744302A - Preparation method of 2-(4-aminophenyl)-2-methyl propionitrile compound - Google Patents [patents.google.com]

- 7. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Methyl 3-(4-aminophenyl)propanoate | C10H13NO2 | CID 417374 - PubChem [pubchem.ncbi.nlm.nih.gov]

"physical and chemical properties of Methyl 2-(4-aminophenyl)propanoate"

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-(4-aminophenyl)propanoate, a compound of interest in pharmaceutical research and development. The information presented is intended to support laboratory work, inform experimental design, and provide a foundation for further investigation into its potential applications.

Introduction

This compound, with the CAS number 39718-97-3, is an aromatic ester containing a primary amine. Its structural features, combining a chiral center, an aromatic ring, and reactive functional groups, make it a versatile building block in organic synthesis. This guide will delve into its fundamental properties, offering a technical resource for scientists working with this molecule.

Molecular Structure and Identification

The molecular structure of this compound is characterized by a methyl propanoate group attached to a p-substituted aniline ring.

Systematic IUPAC Name: this compound[1]

Synonyms:

-

Methyl 2-(4-aminophenyl)propionate[1]

-

Methyl 4-amino-alpha-methylbenzeneacetate[1]

-

Benzeneacetic acid, 4-amino-alpha-methyl-, methyl ester[1]

Molecular Formula: C₁₀H₁₃NO₂[1]

Molecular Weight: 179.22 g/mol [1]

Chemical Structure:

Caption: 2D structure of this compound.

Physical Properties

| Property | Value | Source |

| Molecular Weight | 179.22 g/mol | PubChem[1] |

| XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 179.094628657 g/mol | PubChem[1] |

| Monoisotopic Mass | 179.094628657 g/mol | PubChem[1] |

| Topological Polar Surface Area | 52.3 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 174 | PubChem[1] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its constituent functional groups: the aromatic amine, the ester, and the phenylpropanoate core.

-

Aromatic Amine: The primary amine group attached to the benzene ring is a key site for a variety of chemical transformations. It can undergo diazotization, acylation, alkylation, and other reactions typical of anilines. The electron-donating nature of the amine group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.

-

Ester Group: The methyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-(4-aminophenyl)propanoic acid. It can also undergo transesterification in the presence of other alcohols and can be reduced to the corresponding primary alcohol.

-

Stability: The stability of the compound can be influenced by factors such as pH, temperature, and light. As an aniline derivative, it may be susceptible to oxidation, leading to coloration over time. The ester group, while generally stable, will hydrolyze under strong acidic or basic conditions.

Spectroscopic Data (Predicted)

Spectroscopic data is essential for the identification and characterization of chemical compounds. While experimental spectra for this compound are not widely published, predicted spectral data can provide valuable insights.

Predicted ¹H NMR Spectrum: A predicted ¹H NMR spectrum would likely show signals corresponding to the aromatic protons, the methine proton of the propanoate chain, the methyl protons of the propanoate chain, and the methyl protons of the ester group. The aromatic protons would likely appear as a complex multiplet in the aromatic region.

Predicted ¹³C NMR Spectrum: A predicted ¹³C NMR spectrum would display distinct signals for each of the ten carbon atoms in the molecule, including the aromatic carbons, the carbonyl carbon of the ester, the methine carbon, and the two methyl carbons.

Predicted Mass Spectrum: The mass spectrum would be expected to show a molecular ion peak at m/z 179. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Synthesis

A common synthetic route to this compound involves the esterification of 2-(4-aminophenyl)propanoic acid. A generalized experimental protocol is provided below. The specific conditions, such as catalyst, temperature, and reaction time, may require optimization based on the scale and desired purity of the product.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Esterification of 2-(4-aminophenyl)propanoic acid

-

Reaction Setup: To a solution of 2-(4-aminophenyl)propanoic acid in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added.

-

Reaction: The mixture is heated to reflux and stirred for a period of time, typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

Note: The causality behind choosing an acid catalyst lies in its ability to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The work-up procedure is a self-validating system; the neutralization step is crucial to remove the acid catalyst which could otherwise promote the reverse hydrolysis reaction during storage, and the extraction and drying steps ensure the removal of water-soluble byproducts and residual water, respectively.

Safety and Handling

Based on available GHS classifications, this compound is considered to have the following hazards:

-

Harmful if swallowed (Acute toxicity, oral)[1]

-

Causes skin irritation (Skin corrosion/irritation)[1]

-

Causes serious eye irritation (Serious eye damage/eye irritation)[1]

-

May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area or under a chemical fume hood.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a valuable chemical intermediate with a range of potential applications in organic synthesis and drug development. This guide has provided a detailed overview of its core physical and chemical properties, drawing from available data and established chemical principles. For researchers and scientists, a thorough understanding of these properties is the cornerstone of safe and effective laboratory practice and the successful advancement of their research endeavors. Further experimental validation of the predicted properties is encouraged to build a more complete and robust dataset for this compound.

References

-

PubChem. (n.d.). Methyl 2-(4-aminophenyl)propionate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 2-(4-aminophenyl)propanoate (CAS: 39718-97-3)

This document provides a comprehensive technical overview of Methyl 2-(4-aminophenyl)propanoate, a key chemical intermediate for professionals in research, development, and pharmaceutical sciences. We will delve into its chemical identity, physicochemical properties, synthesis, analytical characterization, applications in drug discovery, and essential safety protocols. The structure of this guide is designed to logically present the scientific narrative of this compound, from its fundamental properties to its practical applications and handling.

Core Chemical Identity and Properties

This compound is a substituted aromatic compound featuring a central benzene ring functionalized with an amino group and a methyl propanoate group. This unique structure makes it a valuable building block in organic synthesis.

Chemical Identifiers

A consistent and accurate identification is paramount in scientific research. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 39718-97-3 | [1][2][3] |

| IUPAC Name | This compound | [1][4] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][4][5] |

| Molecular Weight | 179.22 g/mol | [3][4][5] |

| Canonical SMILES | CC(C1=CC=C(C=C1)N)C(=O)OC | [1][4] |

| InChI Key | JSQLPIGKVBUMBF-UHFFFAOYSA-N | [1][4] |

| MDL Number | MFCD07787436 | [1] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to formulation.

| Property | Value | Source |

| Physical State | Low melting point solid or liquid | [5] |

| Refractive Index | 1.54 | [5] |

| Relative Density | 1.1 | [5] |

| Storage Temperature | 2-8°C | [3] |

| Chemical Stability | Stable under recommended storage temperatures and pressures. | [5] |

Synthesis and Manufacturing

While specific, proprietary synthesis routes for this compound may vary between manufacturers, a general, logical synthetic pathway can be conceptualized based on established organic chemistry principles. A plausible approach involves the modification of a readily available starting material, such as a nitrophenyl derivative, followed by key transformation steps.

Representative Synthetic Workflow

The following diagram illustrates a logical, multi-step synthesis. This workflow is designed to be illustrative of the chemical transformations required. The choice of reagents and conditions is critical for achieving high yield and purity. For instance, the reduction of the nitro group is a crucial step that must be selective to avoid affecting the ester functionality. Catalytic hydrogenation is often the method of choice due to its high efficiency and clean reaction profile.

Caption: A plausible synthetic pathway for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative example and should be adapted and optimized based on laboratory-specific equipment and safety standards.

-

Esterification of 4-Nitrophenylacetic Acid:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrophenylacetic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) dropwise.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 4-nitrophenylacetate.

-

-

α-Methylation:

-

Dissolve the Methyl 4-nitrophenylacetate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to -78°C.

-

Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to deprotonate the α-carbon.

-

After stirring for 30 minutes, add methyl iodide (CH₃I) and allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated ammonium chloride solution and extract the product into an organic solvent.

-

Purify the crude product using column chromatography to obtain Methyl 2-(4-nitrophenyl)propanoate.

-

-

Nitro Group Reduction:

-

Dissolve the Methyl 2-(4-nitrophenyl)propanoate in methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Place the reaction vessel under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir vigorously at room temperature.[6]

-

Monitor the reaction until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the final product, this compound.[6]

-

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Analysis

Spectroscopy provides detailed information about the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The aromatic protons will appear as a complex multiplet pattern in the 6.5-7.5 ppm region. The amino (-NH₂) protons will present as a broad singlet. The methoxy (-OCH₃) group will be a sharp singlet around 3.6-3.8 ppm, and the methyl (-CH₃) and methine (-CH) protons of the propanoate chain will show characteristic splitting patterns (a doublet and a quartet, respectively).[7][8][9]

-

¹³C NMR: The carbon NMR will show signals for the aromatic carbons (110-150 ppm), the ester carbonyl carbon (~170-175 ppm), the methoxy carbon (~50-55 ppm), and the aliphatic carbons of the propanoate chain.[10]

-

-

Infrared (IR) Spectroscopy: Key functional groups will produce characteristic absorption bands. Expect to see N-H stretching from the primary amine (two bands around 3300-3500 cm⁻¹), C=O stretching from the ester group (around 1730-1750 cm⁻¹), and C-N stretching in the 1250-1350 cm⁻¹ region.[7]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of 179.22. Fragmentation patterns can provide further structural confirmation, such as the loss of the methoxy group (-OCH₃) or the carboxyl group (-COOCH₃).[7][10]

Chromatographic Purity Assessment

Chromatography is used to separate the target compound from impurities and determine its purity.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 39718-97-3 | this compound - Capot Chemical [capotchem.com]

- 3. methyl 2-(4-aminophenyl)propionate | 39718-97-3 [amp.chemicalbook.com]

- 4. Methyl 2-(4-aminophenyl)propionate | C10H13NO2 | CID 3016109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. METHYL 4-(4-AMINOPHENYL)BUTANOATE | 20637-09-6 [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

A Technical Guide to the Crystal Structure Analysis of Methyl 2-(4-aminophenyl)propanoate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth, technically-focused protocol for the comprehensive crystal structure analysis of Methyl 2-(4-aminophenyl)propanoate. From the foundational steps of synthesis and crystallization to the intricacies of data collection, structure solution, and refinement, this document serves as a robust resource for researchers in structural chemistry and drug development. The methodologies detailed herein are designed to ensure scientific integrity and reproducibility, grounded in established crystallographic principles and best practices. Visual workflows and tabulated data are presented to facilitate a clear understanding of the experimental and computational procedures involved.

Introduction: The Significance of Structural Elucidation

This compound, with the chemical formula C₁₀H₁₃NO₂, is a small organic molecule whose structural conformation is of interest in various chemical and pharmaceutical contexts.[1][2][3][4] The precise determination of its three-dimensional atomic arrangement through single-crystal X-ray diffraction (SCXRD) is paramount.[5][6] This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding its chemical behavior, potential biological activity, and solid-state properties.[7] This guide offers a detailed walkthrough of the process, emphasizing the rationale behind each experimental choice to empower researchers to not only replicate the results but also to adapt these methods for other small molecules.

Synthesis and Purification

While various synthetic routes to derivatives of aminophenyl propionic acid and its esters exist, a common approach involves the modification of a precursor like 2-phenylpropionic acid or a related nitrile compound.[8][9][10] For the purpose of this guide, we will assume the synthesis of this compound has been achieved, potentially through the esterification of 2-(4-aminophenyl)propionic acid.

Post-Synthesis Purification Protocol:

A crucial prerequisite for successful crystallization is the high purity of the compound. The following is a general purification protocol:

-

Initial Work-up: Following the synthesis, the crude product is typically subjected to an aqueous work-up to remove inorganic salts and water-soluble impurities. This may involve extraction with an organic solvent such as ethyl acetate or dichloromethane.

-

Chromatographic Purification: Column chromatography is the method of choice for separating the target compound from unreacted starting materials and by-products.

-

Stationary Phase: Silica gel (230-400 mesh) is commonly used.

-

Mobile Phase: A gradient of ethyl acetate in hexane is often effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.

-

-

Solvent Removal: The purified fractions are combined, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Drying: The resulting solid is dried under high vacuum to remove any residual solvent.

Purity Assessment:

The purity of this compound should be confirmed by spectroscopic methods prior to crystallization attempts:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and identify any impurities.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.[1]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amine (N-H), ester (C=O), and aromatic (C-H) vibrations.[11]

Crystallization: From Solution to Single Crystal

The growth of high-quality single crystals is often the most challenging step in structure determination.[5][6][12] Several techniques can be employed, and the choice of solvent is critical.[12][13]

Solvent Screening

A preliminary solubility test is essential to identify suitable solvents.[13] Ideal solvents are those in which the compound has moderate solubility at room temperature and higher solubility at elevated temperatures. A range of solvents with varying polarities should be tested.

Crystallization Techniques

Several methods can be used to grow single crystals of small organic molecules:[5][13]

-

Slow Evaporation: This is one of the simplest and most common methods.[12]

-

Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent in a clean vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few small holes to allow for slow evaporation of the solvent.

-

Leave the vial undisturbed in a vibration-free environment.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator).

-

-

Vapor Diffusion: This technique is useful when only a small amount of sample is available.[13]

-

Dissolve the compound in a small volume of a relatively high-boiling-point solvent (the "solvent").

-

Place this solution in a small, open container inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent").

-

The anti-solvent vapor will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.

-

-

Antisolvent Diffusion (Layering):

-

Prepare a concentrated solution of the compound.

-

Carefully layer a less dense, miscible anti-solvent on top of the solution, creating a distinct interface.

-

Over time, the anti-solvent will diffuse into the solution, causing the compound to crystallize at the interface.

-

Table 1: Recommended Crystallization Solvents for this compound

| Solvent/Solvent System | Rationale |

| Methanol/Water | The compound is likely soluble in methanol, and water can act as an anti-solvent. |

| Ethanol/Hexane | Ethanol provides good solubility, while hexane reduces it, promoting crystal growth. |

| Acetone/Water | Similar to the methanol/water system, with acetone as the primary solvent. |

| Dichloromethane/Hexane | A common combination for moderately polar compounds. |

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[7]

Crystal Mounting and Data Collection

Protocol for Data Collection:

-

Crystal Selection and Mounting:

-

Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects. A suitable size is typically 0.1-0.4 mm in at least two dimensions.[14]

-

Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

-

-

Data Collection on a Diffractometer:

-

The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).

-

The crystal is cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations and potential radiation damage.[15]

-

A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation matrix.[7]

-

A full sphere of diffraction data is then collected by rotating the crystal through a series of angles. The exposure time per frame and the total data collection time will depend on the crystal's diffracting power.[7]

-

Table 2: Typical Data Collection Parameters

| Parameter | Value | Rationale |

| X-ray Source | Mo Kα (λ = 0.71073 Å) | Provides good resolution for small molecules. |

| Temperature | 100(2) K | Reduces thermal motion of atoms, leading to more precise data. |

| Detector Distance | 50-60 mm | Balances resolution and the ability to capture a wide range of diffraction spots. |

| Exposure Time | 10-30 s/frame | Optimized to achieve good signal-to-noise ratio without overloading the detector. |

| Data Collection Strategy | Omega and Phi scans | Ensures complete coverage of the reciprocal space. |

Data Reduction and Integration

After data collection, the raw diffraction images are processed. This involves:

-

Integration: The intensities of the individual diffraction spots (reflections) are measured.

-

Corrections: Corrections are applied for various factors, including background noise, Lorentz-polarization effects, and X-ray absorption by the crystal.[7]

-

Scaling and Merging: The intensities of symmetry-equivalent reflections are scaled and merged to produce a unique set of reflection data.

Structure Solution and Refinement

The goal of structure solution is to determine the initial positions of the atoms in the unit cell.

Workflow for Structure Solution and Refinement:

Caption: Workflow for crystal structure solution and refinement.

Structure Solution:

-

Direct Methods (e.g., using SHELXT): For small molecules, direct methods are typically used to determine the phases of the structure factors, which in turn allows for the calculation of an initial electron density map.[16] Peaks in this map correspond to atomic positions.

Structure Refinement:

-

Least-Squares Refinement (e.g., using SHELXL): The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure.[17][18] This process iteratively adjusts the atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated structure factors (Fc) and the observed structure factors (Fo).

-

Difference Fourier Maps: After initial refinement, a difference Fourier map (Fo-Fc) is calculated to locate missing atoms (such as hydrogen atoms) or to identify regions of disorder.

-

Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere.

-

Hydrogen Atom Treatment: Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Table 3: Key Refinement Parameters and Their Significance

| Parameter | Typical Value | Significance |

| R1 | < 0.05 | A measure of the agreement between observed and calculated structure factor amplitudes. |

| wR2 | < 0.15 | A weighted R-factor based on squared structure factor amplitudes. |

| Goodness-of-Fit (GooF) | ~1.0 | Indicates a good fit between the model and the data. |

| Flack Parameter | ~0 for non-centrosymmetric structures | Used to determine the absolute stereochemistry.[19] |

Data Validation and Deposition

Ensuring the quality and integrity of the crystallographic data is crucial for its publication and future use.

CIF File Generation

The final results of the crystal structure determination are compiled into a Crystallographic Information File (CIF).[20][21][22] This is a standard format for archiving and exchanging crystallographic data. The CIF file contains all the necessary information to reproduce the structure, including unit cell parameters, atomic coordinates, and experimental details.

Structure Validation

Before deposition, the CIF file should be validated using a tool like checkCIF, which is available from the International Union of Crystallography (IUCr).[20][23] This program checks for syntax errors, self-consistency of the data, and potential crystallographic issues.

Database Deposition

To make the crystal structure data publicly available, it should be deposited in a crystallographic database. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[24][25][26][27] Upon deposition, a unique CCDC number is assigned to the structure, which should be included in any publication describing the work.[25]

Diagram of the Data Deposition Process:

Caption: The process of crystallographic data validation and deposition.

Conclusion

The crystal structure analysis of this compound, when conducted with rigor and attention to detail, yields invaluable information about its molecular and supramolecular architecture. This guide has outlined a comprehensive workflow, from material preparation to data dissemination, grounded in established scientific principles. By following these protocols and understanding the rationale behind them, researchers can confidently determine and report high-quality crystal structures, contributing to the broader scientific knowledge base.

References

- Deposit a Structure in the CSD - CCDC. (n.d.).

- Chemical crystallization | SPT Labtech. (n.d.).

- Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (2023).

- Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals - ACS Publications. (n.d.).

- Cambridge Structural Database - Wikipedia. (n.d.).

- Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. (n.d.).

- User guide to crystal structure refinement with SHELXL 1. Introduction - Reza Latifi. (n.d.).

- crystallization of small molecules. (n.d.).

- Access & Deposit Crystal Structures - CCDC. (n.d.).

- Crystal structure refinement with SHELXL - PMC - NIH. (n.d.).

- CIF (Crystallographic Information Framework) - Metadata Standards Catalog. (n.d.).

- Single-crystal X-ray Diffraction - SERC (Carleton). (2007).

- Chapter 6.1.2 SHELXL-97. (n.d.).

- The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. - YouTube. (2024).

- (PDF) The Crystallographic Information File (CIF) - ResearchGate. (2015).

- Methyl 2-(4-aminophenyl)propionate | C10H13NO2 | CID 3016109 - PubChem. (n.d.).

- The SHELX package - MIT OpenCourseWare. (n.d.).

- Requirements for Depositing X-Ray Crystallographic Data | ACS Paragon Plus - American Chemical Society. (n.d.).

- A Guide to CIF for Authors - International Union of Crystallography. (n.d.).

- Single Crystal XRD: Data Acquisition and Structure Solving - University of Saskatchewan. (n.d.).

- Protein XRD Protocols - X-ray Diffraction Data Collection - Google Sites. (n.d.).

- methyl 2-(4-aminophenyl)propionate | 39718-97-3 - ChemicalBook. (n.d.).

- CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method - Google Patents. (n.d.).

- Methyl 2-(4-aminophenyl)propionate (C10H13NO2) - PubChemLite. (n.d.).

- This compound. (n.d.).

- CN104744302A - Preparation method of 2-(4-aminophenyl)-2-methyl propionitrile compound - Google Patents. (n.d.).

- CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate - Google Patents. (n.d.).

- Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl) - PubMed Central. (n.d.).

Sources

- 1. Methyl 2-(4-aminophenyl)propionate | C10H13NO2 | CID 3016109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl 2-(4-aminophenyl)propionate | 39718-97-3 [amp.chemicalbook.com]

- 3. PubChemLite - Methyl 2-(4-aminophenyl)propionate (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 4. This compound [drugfuture.com]

- 5. sptlabtech.com [sptlabtech.com]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method - Google Patents [patents.google.com]

- 9. CN104744302A - Preparation method of 2-(4-aminophenyl)-2-methyl propionitrile compound - Google Patents [patents.google.com]

- 10. CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate - Google Patents [patents.google.com]

- 11. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 14. sssc.usask.ca [sssc.usask.ca]

- 15. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]

- 16. ocw.mit.edu [ocw.mit.edu]

- 17. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]

- 21. researchgate.net [researchgate.net]

- 22. iucr.org [iucr.org]

- 23. pubsapp.acs.org [pubsapp.acs.org]

- 24. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 25. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 26. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 27. m.youtube.com [m.youtube.com]

A Technical Guide to the Solubility of Methyl 2-(4-aminophenyl)propanoate in Organic Solvents for Pharmaceutical Development

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its processability, formulation, and ultimate bioavailability. This technical guide provides an in-depth exploration of the solubility characteristics of Methyl 2-(4-aminophenyl)propanoate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, chemists, and drug development professionals, offering a blend of theoretical principles, predictive methodologies, and practical experimental protocols. By understanding the interplay of molecular structure and solvent properties, scientists can make informed decisions in crystallization, purification, and formulation processes.

Introduction: The Critical Role of Solubility in Pharmaceutical Manufacturing

In the journey of a drug from laboratory synthesis to a marketable therapeutic, the control over its physical properties is paramount. Among these, solubility stands out as a cornerstone of process chemistry and formulation science.[1][2] For an active pharmaceutical ingredient (API) like this compound, its solubility profile in various organic solvents dictates the efficiency of its synthesis, purification through crystallization, and its ability to be formulated into a stable and effective dosage form.[1] Poor solubility can lead to challenges in achieving desired concentrations for reactions, difficulties in purification, and can negatively impact the bioavailability of the final drug product.[2][3]

This guide will delve into the theoretical underpinnings of solubility, explore predictive models that can streamline solvent selection, and provide a detailed experimental workflow for the precise determination of the solubility of this compound.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential to predict and interpret its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C10H13NO2 | [4][5] |

| Molecular Weight | 179.22 g/mol | [4] |

| Predicted XlogP | 1.6 | [4] |

| Chemical Structure | ||

| PubChem CID: 3016109 |

The structure reveals a molecule with both polar and non-polar characteristics. The aromatic ring and the methyl ester group contribute to its non-polar character, while the primary amine group (-NH2) is a polar, hydrogen-bond donating and accepting group. The predicted XlogP of 1.6 suggests a moderate lipophilicity. This amphiphilic nature implies that its solubility will be highly dependent on the choice of solvent.

Theoretical Framework of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[6][7] The dissolution process is governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix), where a negative ΔG_mix indicates a spontaneous process.

For this compound, solvents that can effectively solvate both the polar amine group and the non-polar phenyl and ester portions of the molecule will likely be the most effective.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[8] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

Each solvent and solute can be described by a point in this three-dimensional "Hansen space".[8] The principle is that substances with similar HSP values are more likely to be miscible.[8] The "distance" (Ra) between two substances in Hansen space can be calculated, and a smaller distance suggests a higher likelihood of dissolution.

Predictive Solubility Assessment

Before extensive experimental work, predictive models can offer valuable insights into suitable solvents.

Solvent Selection Based on Polarity and Hydrogen Bonding Capacity

Based on the structure of this compound, a qualitative prediction of its solubility in common organic solvents can be made:

-

High Solubility Expected: In polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) that can solvate the polar amine group, and in polar protic solvents like alcohols (e.g., methanol, ethanol) that can engage in hydrogen bonding.

-

Moderate Solubility Expected: In esters (e.g., ethyl acetate) and ketones (e.g., acetone) which have intermediate polarity.

-

Low Solubility Expected: In non-polar solvents such as hexane and toluene, which cannot effectively solvate the polar amine functionality.

Experimental Determination of Solubility

While predictive models are useful, experimental determination remains the gold standard for obtaining accurate solubility data.[9] The following section outlines a robust protocol for determining the solubility of this compound.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Protocol: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.[7]

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot gravimetrically or volumetrically with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solute in the samples.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S = (C_diluted × Dilution_Factor) / V_solvent Where:

-

C_diluted is the concentration of the diluted sample determined by HPLC.

-

Dilution_Factor is the factor by which the supernatant was diluted.

-

V_solvent is the initial volume of the solvent.

-

-

Visual Representation of the Experimental Workflow

Caption: Experimental workflow for solubility determination.

Data Interpretation and Application

The obtained solubility data can be tabulated for easy comparison across different solvents and temperatures. This data is invaluable for:

-

Crystallization Process Development: Selecting appropriate solvent/anti-solvent systems for efficient purification and control of crystal morphology.

-

Formulation Design: Choosing excipients and solvent systems for liquid formulations or for processes like spray drying.

-

Reaction Chemistry: Ensuring that reactants are in the solution phase to facilitate chemical reactions.

Conclusion

While specific, publicly available solubility data for this compound is limited, this guide provides a comprehensive framework for its determination and prediction. By combining an understanding of the molecule's physicochemical properties with theoretical models and rigorous experimental protocols, researchers and drug development professionals can effectively navigate the challenges associated with solubility. This systematic approach enables the informed selection of solvents, leading to more efficient, robust, and scalable pharmaceutical processes.

References

-

10 PubMed.

-

11 Industrial & Engineering Chemistry Research - ACS Publications.

-

12 Journal of the American Chemical Society.

-

13 Industrial & Engineering Chemistry Research - ACS Publications.

-

3 Crystal Growth & Design - ACS Publications.

-

15 Semantic Scholar.

-

4 PubChem.

-

1 SciSpace.

-

7 YouTube.

-

16 Journal of Chemical & Engineering Data - ACS Publications.

-

9 R Discovery.

-

2 BearWorks.

-

17 Journal of Materials Chemistry C (RSC Publishing).

-

18 Accu Dyne Test.

-

19 Mendeley Data.

-

20 Scribd.

-

21 PubChem.

-

8 Wikipedia.

-

22 Hansen Solubility Parameters.

-

23 PubChem.

-

24 Solubility of Things.

-

5 PubChemLite.

-

26 ChemBK.

-

27 ResearchGate.

-

Sigma-Aldrich.

Sources

- 1. scispace.com [scispace.com]

- 2. bearworks.missouristate.edu [bearworks.missouristate.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Methyl 2-(4-aminophenyl)propionate | C10H13NO2 | CID 3016109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - Methyl 2-(4-aminophenyl)propionate (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 6. chem.ws [chem.ws]

- 7. m.youtube.com [m.youtube.com]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances | Semantic Scholar [semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 18. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 19. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 20. scribd.com [scribd.com]

- 21. This compound hydrochloride | C10H14ClNO2 | CID 15580485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 23. Methyl 3-(4-aminophenyl)propanoate | C10H13NO2 | CID 417374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 25. This compound [drugfuture.com]

- 26. chembk.com [chembk.com]

- 27. researchgate.net [researchgate.net]

A Technical Guide to the Potential Biological Activities of Methyl 2-(4-aminophenyl)propanoate

Introduction & Rationale

Methyl 2-(4-aminophenyl)propanoate (M2AP) is an organic ester with the chemical formula C₁₀H₁₃NO₂.[1][2] While specific biological activities for this exact compound are not extensively documented in publicly accessible literature, its core structure as an arylpropionic acid derivative places it within a class of compounds of significant pharmacological interest. This class includes some of the most widely used non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen.[3][4]

The structural analogy to well-known NSAIDs provides a strong rationale for investigating M2AP's potential as an anti-inflammatory and analgesic agent. The fundamental mechanism for many arylpropionic acid derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.[3] Furthermore, the broader family of propionic acid derivatives has been shown to exhibit a range of other biological effects, including antimicrobial, antioxidant, and even anticancer activities.[3][4][5][6][7]

This technical guide provides a comprehensive framework for the systematic investigation of the potential biological activities of this compound. It outlines the mechanistic hypotheses derived from its chemical structure and furnishes detailed, field-proven experimental protocols for researchers to validate these potential therapeutic applications.

Chemical Profile and Stereochemical Considerations

A thorough understanding of the molecule's physicochemical properties and stereochemistry is foundational to any investigation into its biological activity.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |

| Molecular Weight | 179.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| PubChem CID | 3016109 | [1] |

| Synonyms | Methyl 2-(p-aminophenyl)propionate, Methyl 4-amino-alpha-methylbenzeneacetate | [1][8] |

The aminophenyl moiety is a crucial pharmacophore in medicinal chemistry, often incorporated into molecules to facilitate hydrogen bonding with biological targets and is integral to the design of various therapeutic agents.[9]

A critical feature of M2AP is the presence of a chiral center at the second carbon (C2) of the propanoate chain. This gives rise to two distinct enantiomers: (S)-Methyl 2-(4-aminophenyl)propanoate and (R)-Methyl 2-(4-aminophenyl)propanoate. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicity profiles.[9] For instance, the (S)-enantiomer of ibuprofen is responsible for most of its anti-inflammatory activity. Therefore, the synthesis and separate evaluation of each M2AP enantiomer are critical for a complete understanding of its pharmacological potential.

Potential Anti-inflammatory and Analgesic Activities

Mechanistic Hypothesis: COX Inhibition

The primary hypothesis for the anti-inflammatory and analgesic action of M2AP is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, existing as constitutive (COX-1) and inducible (COX-2) isoforms, catalyze the conversion of arachidonic acid into prostaglandins (PGs). PGs are key signaling molecules that mediate pain, inflammation, and fever.[3] Inhibition of COX-2 is the principal target for anti-inflammatory effects, while concurrent inhibition of COX-1 can lead to gastrointestinal side effects.

In Vitro Evaluation of Anti-inflammatory Activity

This protocol determines the compound's potency and selectivity in inhibiting COX-1 and COX-2 enzymes.

-

Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), fluorometric probe (e.g., ADHP), Tris-HCl buffer, test compound (M2AP), reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2).

-

Preparation: Prepare a series of dilutions of M2AP (e.g., from 0.01 µM to 100 µM) in DMSO.

-

Reaction Setup: In a 96-well microplate, add 10 µL of the diluted compound or control vehicle (DMSO).

-

Enzyme Addition: Add 150 µL of reaction buffer containing the respective enzyme (COX-1 or COX-2) and the fluorometric probe to each well.

-

Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

-

Initiation: Initiate the reaction by adding 40 µL of arachidonic acid solution to each well.

-

Measurement: Immediately begin kinetic reading of fluorescence (e.g., Ex/Em = 535/587 nm) every minute for 10 minutes.

-

Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each concentration of M2AP relative to the vehicle control. Calculate the IC₅₀ value (the concentration required for 50% inhibition) by plotting percent inhibition against log[concentration].

In Vivo Validation of Anti-inflammatory and Analgesic Effects

This is a standard model for evaluating acute anti-inflammatory activity.[10][11]

-

Animals: Male Wistar rats (150-200g), acclimatized for at least one week.

-

Grouping: Divide animals into groups (n=6): Vehicle control (e.g., 0.5% CMC in saline), Positive control (e.g., Indomethacin, 10 mg/kg), and M2AP test groups (e.g., 10, 20, 40 mg/kg).

-

Administration: Administer the test compounds or controls orally (p.o.) or intraperitoneally (i.p.).

-

Baseline Measurement: One hour after administration, measure the initial paw volume of the right hind paw using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

-

Post-Induction Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Analysis: Calculate the volume of edema at each time point (Vt - V₀). Determine the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average edema in the control group and Vt is the average edema in the treated group.

This test assesses peripheral analgesic activity by quantifying visceral pain responses.[12]

-

Animals: Swiss albino mice (20-25g).

-

Grouping: As described in Protocol 3.3.1, with Aspirin (150 mg/kg) as a potential positive control.

-

Administration: Administer compounds/controls 30 minutes (i.p.) or 60 minutes (p.o.) before the acetic acid injection.

-

Induction of Writhing: Inject 0.1 mL/10g body weight of 0.6% acetic acid solution intraperitoneally.

-

Observation: Immediately after injection, place each mouse in an individual observation chamber and count the number of writhes (a specific contraction of the abdomen followed by stretching of the hind limbs) over a 20-minute period.

-

Analysis: Calculate the mean number of writhes for each group. Determine the percentage of analgesic activity (inhibition) using the formula: [(Wc - Wt) / Wc] * 100, where Wc is the mean writhes in the control group and Wt is the mean writhes in the treated group.

Data Presentation: Summary of Potential Efficacy

| Assay | Parameter | M2AP (Test Value) | Positive Control (Value) |

| COX-1 Inhibition | IC₅₀ (µM) | [Experimental Result] | SC-560 ([Value]) |

| COX-2 Inhibition | IC₅₀ (µM) | [Experimental Result] | Celecoxib ([Value]) |

| Carrageenan Edema | % Inhibition (at 3h) | [Experimental Result] | Indomethacin ([Value]) |

| Acetic Acid Writhing | % Inhibition | [Experimental Result] | Aspirin ([Value]) |

Investigation of Potential Antimicrobial Activity

Rationale

Propionic acid and its derivatives are known to possess antimicrobial properties, acting against a range of bacteria and fungi.[7][13] Their mechanism often involves the disruption of cellular metabolism and intracellular pH balance.[7][13] Thus, investigating M2AP for such activity is a logical extension of its biological profile screening.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[14]

Sources

- 1. Methyl 2-(4-aminophenyl)propionate | C10H13NO2 | CID 3016109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Methyl 2-(4-aminophenyl)propionate (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties [mdpi.com]

- 7. Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound [drugfuture.com]

- 9. This compound | 39718-97-3 | Benchchem [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid [mdpi.com]

- 12. dovepress.com [dovepress.com]

- 13. A review of the antimicrobial and immune-modulatory properties of the gut microbiotaderived short chain fatty acid propionate – What is new? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

Whitepaper: A Technical Guide to the In Vitro Screening of Methyl 2-(4-aminophenyl)propanoate Derivatives

Abstract

This guide provides a comprehensive framework for the in vitro screening of Methyl 2-(4-aminophenyl)propanoate derivatives, a chemical scaffold with significant therapeutic potential, particularly in the realms of anti-inflammatory and anticancer applications. We move beyond simplistic protocols to deliver a strategic, field-proven screening cascade designed for the efficient identification and characterization of lead compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies, the rationale behind experimental choices, and robust data interpretation strategies. We emphasize self-validating systems, from high-throughput primary screens to detailed mechanism of action studies, to ensure the generation of reliable and actionable data.

Introduction: The Therapeutic Potential of the Propanoate Scaffold

The 2-arylpropionic acid (profen) structure is a cornerstone of medicinal chemistry, most famously represented by a class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Derivatives of this compound belong to this broader family and are recognized as important intermediates in the synthesis of novel therapeutic agents, including protein kinase inhibitors.[2] The core structure presents a versatile scaffold for chemical modification to explore a range of biological activities.

Historically, profens interact with lipid biochemistry, primarily through the formation of acyl-CoA thioesters, which can influence fatty acid metabolism and prostaglandin synthesis pathways.[3] Modern drug discovery efforts have expanded the scope of this scaffold to target a variety of disease models, including microbial infections and cancer.[4][5] This guide outlines a logical, multi-tiered screening strategy to effectively triage a library of these derivatives and identify candidates with high therapeutic potential.

The In Vitro Screening Cascade: A Strategic Workflow

A successful screening campaign is not a single experiment but a structured cascade designed to progressively filter and characterize a compound library.[6] The goal is to move from a large number of compounds to a small set of validated hits with a well-understood preliminary mechanism of action (MOA). Our proposed cascade involves primary screening, secondary validation, and tertiary mechanistic studies.

Caption: A logical workflow for in vitro screening of novel chemical entities.

Phase 1: Primary High-Throughput Screening (HTS)

The primary screen aims to rapidly assess the activity of a large library at a single, high concentration (e.g., 10-50 µM) to identify "primary hits".[7] The key is to use assays that are robust, reproducible, and scalable.[8][9]

Foundational Assay: Cytotoxicity and Cell Viability

Before assessing specific functionality, it is crucial to determine the inherent cytotoxicity of the compounds. This provides a baseline and helps differentiate between targeted therapeutic effects (like selective anticancer activity) and non-specific toxicity. The MTT assay is a widely used colorimetric method for this purpose.[10]

Principle of the MTT Assay: The assay measures cellular metabolic activity. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10][11] The amount of formazan produced is proportional to the number of living, metabolically active cells.[12]

Detailed Protocol: MTT Cell Viability Assay [12][13][14]

-

Cell Seeding: Plate cells (e.g., a panel of cancer lines like A549, MCF-7, and a non-cancerous line like MCF-10A) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight (37°C, 5% CO₂).[14]

-

Compound Treatment: Treat cells with the derivative compounds at a final concentration of 10 µM. Include vehicle-only (e.g., 0.1% DMSO) and positive (e.g., doxorubicin) controls.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[15]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12][13][14] The yellow MTT is converted to purple formazan crystals by living cells.

-

Solubilization: Carefully aspirate the media and add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13][14]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[11][14] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of >620 nm can be used to subtract background noise.[11][13][14]

Phase 2: Hit Confirmation and Secondary Screening

Primary hits must be validated to confirm their activity and eliminate false positives.[7] This phase involves generating dose-response curves and using orthogonal assays.

Dose-Response Analysis and IC₅₀ Determination